

An In-depth Technical Guide to PSB-16133 for Purinergic Signaling Research

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Compound of Interest

Compound Name: PSB-16131

Cat. No.: B15607945

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A potent and selective antagonist of the P2Y4 receptor, PSB-16133, has emerged as a critical tool for researchers investigating the intricacies of purinergic signaling. This guide provides a comprehensive overview of its pharmacological properties, experimental applications, and the underlying signaling pathways it modulates.

Initially, this report was intended to focus on **PSB-16131**. However, extensive investigation revealed a likely typographical error in the query, as the vast body of scientific literature points to PSB-16133 as the relevant compound for purinergic signaling research, specifically as a P2Y4 receptor antagonist.

Core Concepts in Purinergic Signaling and the P2Y4 Receptor

Purinergic signaling is a form of extracellular communication mediated by purine and pyrimidine nucleotides and nucleosides, such as ATP and UTP. These molecules activate purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), consists of eight subtypes in mammals (P2Y1, 2, 4, 6, 11, 12, 13, and 14).

The P2Y4 receptor is a Gq protein-coupled receptor that is activated by uridine-5'-triphosphate (UTP).^{[1][2]} Its activation initiates a signaling cascade that plays a role in various physiological and pathological processes, including those in the intestine, heart, and brain.^[1]

Pharmacological Profile of PSB-16133

PSB-16133 is a potent and selective antagonist of the human P2Y4 receptor. It is an anthraquinone derivative, with the chemical name Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.[\[1\]](#)[\[3\]](#)

Quantitative Data

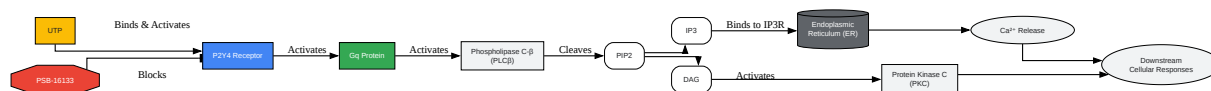
The inhibitory potency of PSB-16133 has been determined through in vitro functional assays. The key quantitative data is summarized in the table below.

Compound	Target Receptor	Assay Type	Cell Line	Agonist	IC50 Value
PSB-16133	Human P2Y4	Calcium Mobilization	1321N1 astrocytoma cells stably transfected with the human P2Y4 receptor	UTP	233 nM [1] [3]

Table 1: Inhibitory Potency of PSB-16133

P2Y4 Receptor Signaling Pathway

The P2Y4 receptor, upon activation by its endogenous agonist UTP, couples to the Gq family of G proteins. This initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium. PSB-16133 acts as an antagonist, blocking this pathway.



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P2Y4 Receptor Signaling Pathway and Site of PSB-16133 Action.

Experimental Protocols

The primary method used to characterize the antagonistic activity of PSB-16133 is the fluorescence-based calcium mobilization assay.^[1]

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the IC₅₀ value of PSB-16133 by measuring its inhibition of UTP-induced calcium release in cells expressing the human P2Y4 receptor.

Materials:

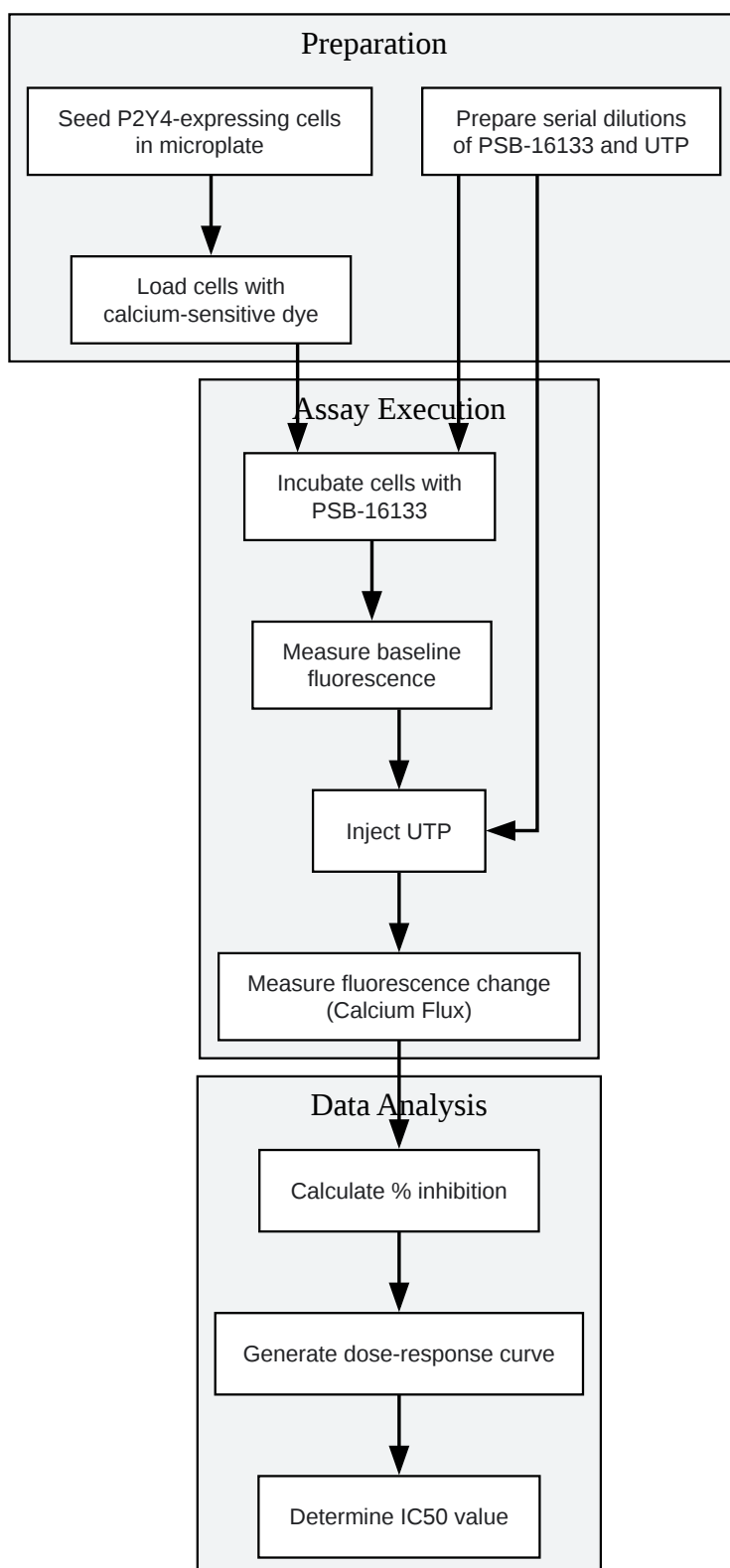
- 1321N1 human astrocytoma cells stably transfected with the human P2Y4 receptor.
- Cell culture medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements).
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).
- UTP (agonist).
- PSB-16133 (antagonist).
- 96- or 384-well black-walled, clear-bottom microplates.
- Fluorescence microplate reader with automated liquid handling capabilities.

Methodology:

- Cell Culture and Plating:

- Culture the 1321N1-hP2Y4 cells under standard conditions (e.g., 37°C, 5% CO₂).
- Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading solution of the fluorescent calcium indicator dye in assay buffer.
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate under appropriate conditions (e.g., 37°C for 45-60 minutes) to allow for dye uptake.
- Compound Preparation:
 - Prepare serial dilutions of PSB-16133 in assay buffer.
 - Prepare a solution of UTP at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Assay Procedure:
 - Wash the cells with assay buffer to remove excess dye.
 - Add the different concentrations of PSB-16133 to the wells and incubate for a defined period to allow for antagonist binding.
 - Place the microplate into the fluorescence plate reader and establish a stable baseline fluorescence reading.
 - Automatically inject the UTP solution into the wells.
 - Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
- Data Analysis:

- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Determine the inhibitory effect of PSB-16133 at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
- Plot the percentage of inhibition against the logarithm of the PSB-16133 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.



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Workflow for Calcium Mobilization Assay.

Conclusion

PSB-16133 is a valuable pharmacological tool for the specific investigation of P2Y4 receptor function. Its potency and selectivity make it an ideal antagonist for in vitro studies aimed at elucidating the role of the P2Y4 receptor in various physiological and disease states. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of purinergic signaling.

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References

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